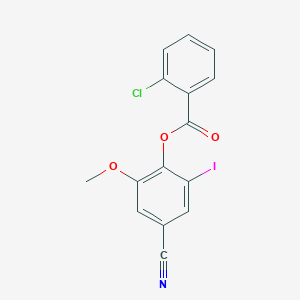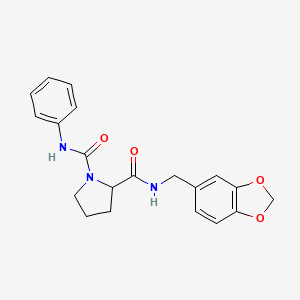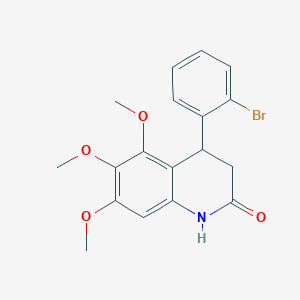![molecular formula C23H27ClN4O4 B4198722 1-[(2-chlorophenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4198722.png)
1-[(2-chlorophenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
描述
1-[(2-chlorophenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has shown potential for use in scientific research. This compound is also known as CNQX, and it is a competitive antagonist of the ionotropic glutamate receptors. CNQX has been used extensively in neuroscience research, as it can block the activity of glutamate, an important neurotransmitter in the brain.
作用机制
CNQX is a competitive antagonist of the ionotropic glutamate receptors. These receptors are located on the surface of neurons and are responsible for the transmission of signals between neurons. By binding to these receptors, CNQX can block the activity of glutamate, which prevents the transmission of signals between neurons.
Biochemical and Physiological Effects
CNQX has been shown to have a number of biochemical and physiological effects. For example, it can inhibit the release of glutamate from neurons, which can lead to a decrease in the activity of these neurons. CNQX has also been shown to affect the activity of other neurotransmitters, such as GABA and dopamine.
实验室实验的优点和局限性
One advantage of using CNQX in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can be confident in the results they obtain when using this compound. However, one limitation of using CNQX is that it is not selective for a specific type of glutamate receptor. This means that it can affect the activity of multiple types of receptors, which can make it difficult to draw conclusions about the specific role of a particular receptor in a given process.
未来方向
There are many potential future directions for research involving CNQX. One area of interest is the role of glutamate in neurodegenerative diseases, such as Alzheimer's disease. By studying the effects of CNQX on these diseases, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of more selective glutamate receptor antagonists, which could help to overcome some of the limitations of CNQX. Finally, researchers may also be interested in studying the effects of CNQX on other neurotransmitter systems, such as the dopamine system.
科学研究应用
CNQX has been used extensively in neuroscience research to study the role of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in many processes, including learning and memory. By blocking the activity of glutamate using CNQX, researchers can study how this neurotransmitter affects brain function.
属性
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c24-19-6-2-3-7-22(19)32-17-23(29)27-14-12-25(13-15-27)18-8-9-20(28(30)31)21(16-18)26-10-4-1-5-11-26/h2-3,6-9,16H,1,4-5,10-15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPUIYIXOYDTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4198643.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4198648.png)

![dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4198663.png)
![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4198668.png)
![3-(4-ethyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198669.png)
![2-(4-benzyl-1-piperidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4198677.png)
![1-[7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4198683.png)
![N-{[(2,4-dichlorophenyl)amino]carbonyl}valine](/img/structure/B4198687.png)
![3-bromo-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4198695.png)

![4-({5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4198702.png)

![4-[allyl(methylsulfonyl)amino]-N-1,3-benzodioxol-5-ylbenzamide](/img/structure/B4198737.png)